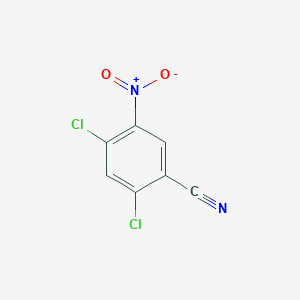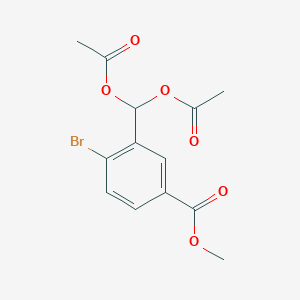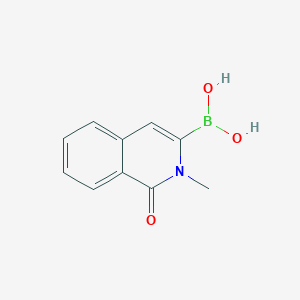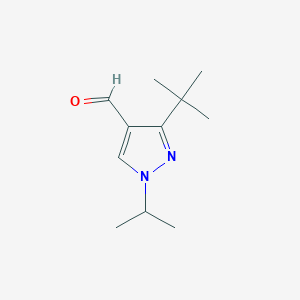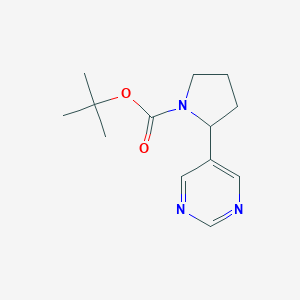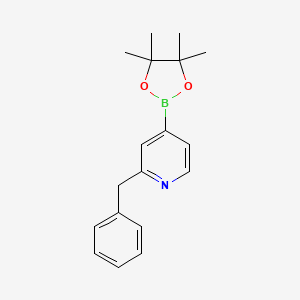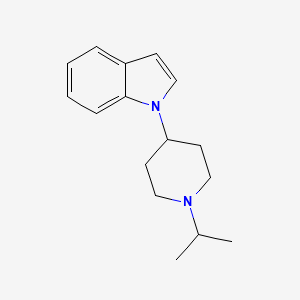![molecular formula C9H9ClN2S B13984938 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound that features a thieno[3,4-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,5,6,7-tetrahydrothieno[3,4-d]pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety in large-scale production.
化学反応の分析
Types of Reactions: 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine derivatives with various functional groups can be obtained.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the original compound, potentially altering its biological activity and properties.
科学的研究の応用
4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
- 4-Chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness: 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent by improving its binding affinity and selectivity for specific targets .
特性
分子式 |
C9H9ClN2S |
|---|---|
分子量 |
212.70 g/mol |
IUPAC名 |
4-chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H9ClN2S/c10-8-6-3-13-4-7(6)11-9(12-8)5-1-2-5/h5H,1-4H2 |
InChIキー |
FQRMWSKWSLZCKP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(CSC3)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



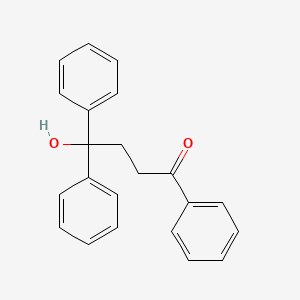
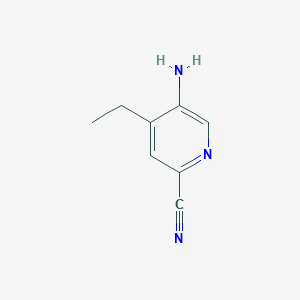
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
